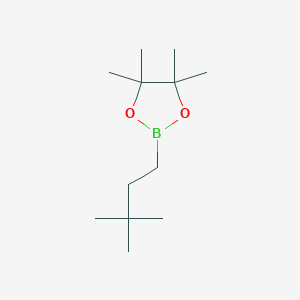

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a branched alkyl substituent (3,3-dimethylbutyl) attached to the boron center. This compound is synthesized via a transition metal-catalyzed hydroboration protocol using tert-butylethylene as the starting material, yielding a colorless oil with a moderate efficiency of 62–64% after silica gel chromatography . Its molecular formula is C₁₂H₂₃BO₂, with an average mass of 208.11 g/mol and a monoisotopic mass of 208.16346 g/mol. The branched alkyl chain confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like baricitinib .

Properties

IUPAC Name |

2-(3,3-dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKBUBFJVAEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570615 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167692-94-6 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-1367 involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the compound’s biological activity. This may involve reactions such as halogenation, nitration, and alkylation.

Purification and isolation: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of D-1367 would involve scaling up the synthetic route to accommodate larger quantities. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

D-1367 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a model compound to study COX-2 inhibition and its effects on inflammatory pathways.

Biology: Investigated for its role in modulating cellular processes related to inflammation and pain.

Medicine: Explored as a potential therapeutic agent for treating conditions such as arthritis, neuropathic pain, and other inflammatory diseases.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mechanism of Action

D-1367 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX-2 activity, D-1367 reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Synthetic Efficiency :

- Aryl derivatives with electron-withdrawing groups (e.g., dichloro-dimethoxyphenyl) achieve high yields (92%) due to enhanced boronation kinetics .

- Sterically hindered alkyl substituents (e.g., 3,3-dimethylbutyl) result in moderate yields (62–64%) due to challenges in boron-carbon bond formation .

Stability and Reactivity :

- Arylboronic esters (e.g., dichloro-dimethoxyphenyl) exhibit superior stability in air and moisture, making them ideal for cross-coupling reactions .

- Alkyl-substituted analogs (e.g., 3,3-dimethylbutyl) are less stable but offer unique regioselectivity in catalytic hydroboration .

Steric Effects :

- Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl) reduce reactivity in nucleophilic substitution but enhance selectivity in C–H borylation .

Physical and Spectroscopic Data

Table 3: Physical Properties

Biological Activity

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on a variety of studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in various chemical transformations. Its molecular formula is , and it has been characterized by various spectroscopic methods.

Synthesis

Synthesis of this compound typically involves the reaction of boronic acids with appropriate alkyl groups under controlled conditions. The process generally yields high purity and significant quantities of the compound.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing dioxaborolane structures exhibit notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that derivatives of dioxaborolanes can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The same studies have reported significant antifungal activity against Candida albicans, with most derivatives showing effective inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of boron in its structure may play a critical role in these interactions.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. The results demonstrated that compounds similar to this compound exhibited superior activity against S. aureus and C. albicans. The study highlighted the importance of structural modifications in enhancing biological activity .

- Comparative Analysis : Another research effort focused on comparing the biological activities of enantiomeric versus racemic forms of dioxaborolanes. It was found that enantiomers often displayed varied levels of activity against bacterial strains due to differences in their interaction with microbial targets .

Data Tables

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| 1 | 625 | Antibacterial | Staphylococcus aureus |

| 2 | 1250 | Antibacterial | Enterococcus faecalis |

| 3 | - | Antifungal | Candida albicans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.